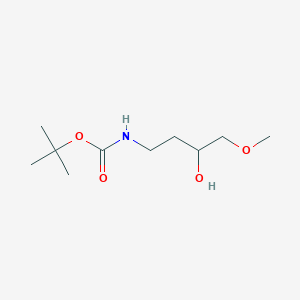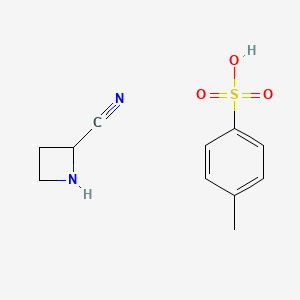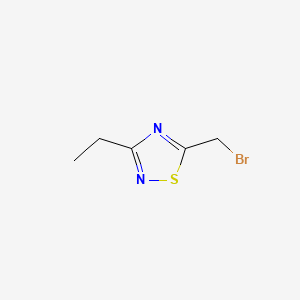![molecular formula C9H10N2O2S B13544739 Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- CAS No. 61984-79-0](/img/structure/B13544739.png)
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features a fused imidazole and thiazole ring system, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulator.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant antimycobacterial activity and are structurally related to imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-.
Uniqueness: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- stands out due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain biological targets .
Properties
CAS No. |
61984-79-0 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-9-10-7(3-8(12)13)4-11(5)9/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
TVSHIDSZHZKDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)


![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)



